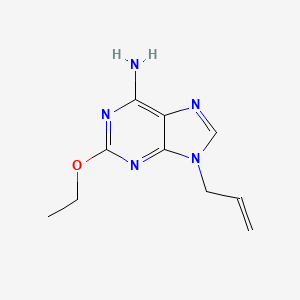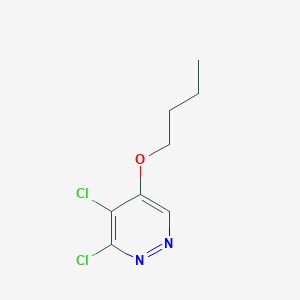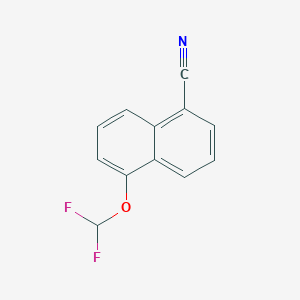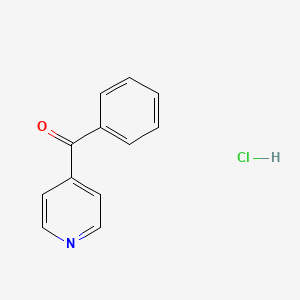![molecular formula C8H4BrN3 B11885390 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B11885390.png)
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3. This compound is characterized by a pyrrolo[2,3-c]pyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of a bromine atom at the 4-position and a cyano group at the 2-position makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and bromoacetylene.
Cyclization: The key step involves the cyclization of 2-aminopyridine with bromoacetylene under specific reaction conditions to form the pyrrolo[2,3-c]pyridine core.
Bromination: The resulting compound is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Cyanation: Finally, the cyano group is introduced at the 2-position through a cyanation reaction using a suitable cyanating agent like copper(I) cyanide (CuCN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The cyano group at the 2-position can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like triethylamine (Et3N) are typically used.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, which can have different functional groups at the 4-position and 2-position, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative or antimicrobial effects.
Comparación Con Compuestos Similares
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile can be compared with other similar compounds, such as:
4-Bromo-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
4-Chloro-1H-pyrrolo[2,3-c]pyridine: This compound has a chlorine atom instead of a bromine atom at the 4-position.
4-Bromo-1H-pyrrolo[3,2-c]pyridine: This compound has a different arrangement of the pyrrole and pyridine rings.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and cyano groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H4BrN3 |
|---|---|
Peso molecular |
222.04 g/mol |
Nombre IUPAC |
4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-3-11-4-8-6(7)1-5(2-10)12-8/h1,3-4,12H |
Clave InChI |
FHCKFHVLAHNYFA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC2=CN=CC(=C21)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane](/img/structure/B11885309.png)


![indeno[1,2-b]indol-10(5H)-one](/img/structure/B11885317.png)



![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)

![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11885354.png)




